2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid
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Overview
Description
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid is a compound that features a piperidine ring, a benzyloxycarbonyl group, and a methoxyacetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of piperidine with benzyl chloroformate to form the benzyloxycarbonyl-protected piperidine. This intermediate is then reacted with methoxyacetic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-carboxyacetic acid.
Reduction: Formation of 2-(1-piperidin-2-yl)-2-methoxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-(methylthio)acetic acid: Similar structure but with a methylthio group instead of a methoxy group.
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)acetic acid: Lacks the methoxy group, making it less polar.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-2-yl)-2-methoxyacetic acid is unique due to the presence of both the methoxyacetic acid moiety and the benzyloxycarbonyl-protected piperidine ring. This combination of functional groups provides distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C16H21NO5 |
---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-methoxy-2-(1-phenylmethoxycarbonylpiperidin-2-yl)acetic acid |
InChI |
InChI=1S/C16H21NO5/c1-21-14(15(18)19)13-9-5-6-10-17(13)16(20)22-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19) |
InChI Key |
GCTKPOWBNUTUGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1CCCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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